molecular formula C22H20N4O4S B2549814 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242969-91-0

7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2549814
CAS No.: 1242969-91-0
M. Wt: 436.49
InChI Key: XNHIZGMUYIJRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl group, and a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a similar nucleophilic substitution reaction using 3-methoxyphenyl halides.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate compound with a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halides, nitrates, and sulfonates are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its triazolopyrazine core is of interest due to its potential biological activity, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core may play a key role in these interactions, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    7-(4-methoxyphenyl)-3-{[2-(3-ethoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: Similar structure but with reversed positions of the methoxy and ethoxy groups.

    7-(4-chlorophenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: Similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

The uniqueness of 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-3-30-17-9-7-16(8-10-17)25-11-12-26-20(21(25)28)23-24-22(26)31-14-19(27)15-5-4-6-18(13-15)29-2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHIZGMUYIJRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.